

An In-depth Technical Guide to 2,3-Dihydroxybenzaldehyde and Its Synonyms

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Compound of Interest

Compound Name: 2,3-Dihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydroxybenzaldehyde**, a versatile organic compound with significant applications in pharmaceutical research and development. This document details its chemical properties, synonyms, and key biological activities, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Chemical Identity and Synonyms

2,3-Dihydroxybenzaldehyde is an organic compound featuring a benzaldehyde core substituted with two hydroxyl groups at the 2 and 3 positions.^[1] Its chemical structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.^[1] A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for **2,3-Dihydroxybenzaldehyde**

Identifier Type	Identifier
IUPAC Name	2,3-dihydroxybenzaldehyde
CAS Number	24677-78-9
Molecular Formula	C ₇ H ₆ O ₃
Molecular Weight	138.12 g/mol
Common Synonyms	o-Pyrocatechualdehyde
3-Formylcatechol	
3-Formyl-1,2-benzenediol	
1,2-Dihydroxy-3-formylbenzene	
3-Hydroxysalicylaldehyde	
Benzaldehyde, 2,3-dihydroxy-	

Key Biological Activities

2,3-Dihydroxybenzaldehyde has demonstrated notable biological activities, particularly as an antimicrobial and antioxidant agent. These properties make it a compound of interest for the development of new therapeutic agents.

Research has shown that **2,3-Dihydroxybenzaldehyde** exhibits antimicrobial properties.^[1] It is effective against certain Gram-positive bacteria, such as *Bacillus subtilis*, and has been specifically studied for its activity against *Staphylococcus aureus* strains that cause bovine mastitis.^{[1][2]} The mechanism of its antimicrobial action is believed to involve the inhibition of bacterial growth by binding to the 50S ribosomal subunit, which in turn prevents protein synthesis.^{[1][3]}

A study investigating its effect on 172 bovine mastitis *S. aureus* isolates determined the following minimum inhibitory concentrations (MIC):

Table 2: Antimicrobial Activity of **2,3-Dihydroxybenzaldehyde** against *S. aureus*

Parameter	Value
MIC ₅₀	500 mg/L
MIC ₉₀	833 mg/L

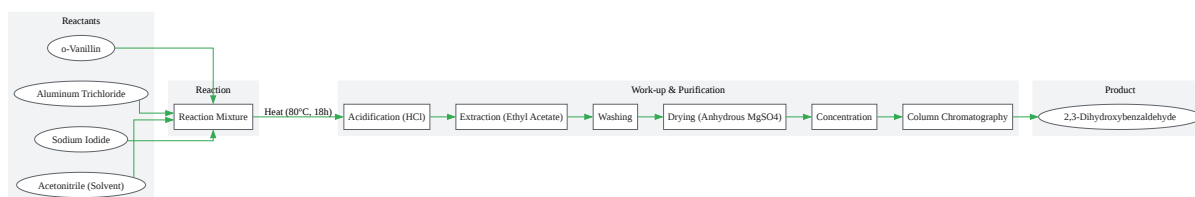
Data from a study on bovine mastitis *S. aureus* isolates.[4]

The dihydroxy substitution on the benzene ring imparts antioxidant properties to **2,3-Dihydroxybenzaldehyde**. [1] The antioxidant capacity of dihydroxybenzaldehydes has been evaluated using various assays, including the CUPRAC (CUPric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. [5][6] The position of the hydroxyl groups on the benzene ring is a key determinant of the compound's antioxidant activity. [5]

Applications in Organic Synthesis

2,3-Dihydroxybenzaldehyde is a valuable precursor in the synthesis of various organic compounds, most notably Schiff bases and their metal complexes. [7][8] Schiff bases derived from **2,3-Dihydroxybenzaldehyde** are of interest in medicinal chemistry due to their potential antimicrobial and anticancer properties. [9]

A common laboratory-scale synthesis of **2,3-Dihydroxybenzaldehyde** involves the demethylation of o-vanillin. [10]



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Synthesis of **2,3-Dihydroxybenzaldehyde** from o-vanillin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **2,3-Dihydroxybenzaldehyde**.

This protocol is adapted from a published procedure.^[10]

Materials:

- o-Vanillin
- Aluminum trichloride (AlCl₃)
- Sodium iodide (NaI)
- Acetonitrile

- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate
- Saturated brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a 100 mL flask, add acetonitrile (40 mL).
- Sequentially add aluminum trichloride (1.1 equivalents), sodium iodide (3.0 equivalents), and o-vanillin (1.0 equivalent).
- Heat the reaction mixture to 80°C and stir for 18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction solution with 2 M dilute hydrochloric acid (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate (10 mL) and saturated brine (10 mL).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **2,3-Dihydroxybenzaldehyde**.

This protocol is based on the methodology used to assess the cytotoxicity of **2,3-Dihydroxybenzaldehyde** on bovine mammary epithelial MAC-T cells.^{[2][11]}

Materials:

- Bovine mammary epithelial MAC-T cells

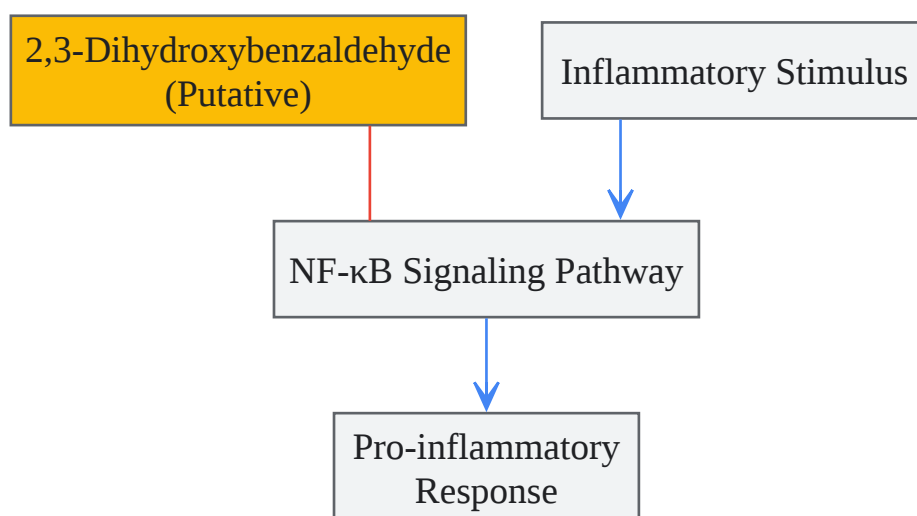
- Cell culture medium
- **2,3-Dihydroxybenzaldehyde** stock solution
- XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
- Electron-coupling reagent
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed MAC-T cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.
- Prepare serial dilutions of **2,3-Dihydroxybenzaldehyde** in cell culture medium.
- Remove the culture medium from the wells and replace it with the prepared dilutions of the test compound. Include a vehicle control (medium without the compound).
- Incubate the cells with the compound for 24 hours.
- Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
- Add the XTT labeling mixture to each well and incubate for a period that allows for sufficient color development (typically 4 hours).
- Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm with a reference wavelength of 650 nm.
- Calculate the percentage of metabolically active cells relative to the control to determine cytotoxicity.

Signaling Pathways

While **2,3-Dihydroxybenzaldehyde** is known for its antioxidant and anti-inflammatory potential, specific signaling pathways directly modulated by this compound are not yet extensively elucidated in the scientific literature. However, related dihydroxybenzaldehyde derivatives have been shown to influence inflammatory pathways. For instance, 3,4-Dihydroxybenzaldehyde has been reported to inhibit the NF- κ B signaling pathway in the context of allergic responses.[12] Given the structural similarities, it is plausible that **2,3-Dihydroxybenzaldehyde** may also exert its effects through similar pathways, though further research is required to confirm this.



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Putative inhibitory effect on the NF- κ B pathway.

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